3-Methyl-2-methylsulfanyl-chromen-4-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H10O2S |
|---|---|
Molecular Weight |
206.26 g/mol |
IUPAC Name |
3-methyl-2-methylsulfanylchromen-4-one |
InChI |
InChI=1S/C11H10O2S/c1-7-10(12)8-5-3-4-6-9(8)13-11(7)14-2/h3-6H,1-2H3 |
InChI Key |
OUHNLCKHNFXCAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C2C1=O)SC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to 2-Methylsulfanyl-chromen-4-one Derivatives
The synthesis of 2-methylsulfanyl-chromen-4-one derivatives has been approached through various strategies, primarily categorized into intramolecular cyclization approaches and multi-step organic synthesis strategies. These methods offer different advantages in terms of efficiency, substrate scope, and reaction conditions.
Intramolecular Cyclization Approaches
Intramolecular cyclization represents a powerful and atom-economical approach for the construction of the chromen-4-one ring system. These methods typically involve the formation of a key carbon-oxygen bond to close the pyranone ring.
An efficient and widely utilized method for the synthesis of 2-(methylthio)-4H-chromen-4-ones involves the iodine-mediated intramolecular cyclization of readily accessible 1-(2-benzyloxy-aryl)-3,3-bis-methylsulfanyl-propenones. This transformation provides a direct route to the desired chromen-4-one core. The general reaction scheme involves the treatment of the propenone precursor with molecular iodine, which facilitates the cyclization and subsequent elimination of a methylsulfanyl group and the benzyl (B1604629) protecting group.
The reaction has been shown to be applicable to a range of substituted 1-(2-benzyloxy-aryl)-3,3-bis-methylsulfanyl-propenones, affording the corresponding 2-methylsulfanyl-chromen-4-one derivatives in good to excellent yields.
| Entry | Substituent on Aryl Ring | Product | Yield (%) |
|---|---|---|---|
| 1 | H | 2-Methylsulfanyl-chromen-4-one | 92 |
| 2 | 6-Me | 6-Methyl-2-methylsulfanyl-chromen-4-one | 89 |
| 3 | 7-Me | 7-Methyl-2-methylsulfanyl-chromen-4-one | 91 |
| 4 | 8-Me | 8-Methyl-2-methylsulfanyl-chromen-4-one | 85 |
| 5 | 6-Cl | 6-Chloro-2-methylsulfanyl-chromen-4-one | 88 |
Mechanistic studies have indicated that the iodine-mediated intramolecular cyclization of 1-(2-benzyloxy-aryl)-3,3-bis-methylsulfanyl-propenones proceeds through a radical pathway. The reaction is initiated by the homolytic cleavage of the iodine molecule, which then abstracts a hydrogen atom to generate a radical intermediate. This radical species undergoes an intramolecular cyclization onto the carbonyl group, followed by a series of steps involving the elimination of a methylsulfanyl radical and the benzyl group to afford the final chromen-4-one product.
The involvement of a radical mechanism is supported by experiments conducted in the presence of radical scavengers, such as TEMPO, which have been shown to inhibit the reaction.
The efficiency of the iodine-mediated cyclization is highly dependent on the reaction conditions. Various parameters, including the solvent, temperature, and the amount of iodine, have been systematically investigated to optimize the yield of the desired 2-methylsulfanyl-chromen-4-one derivatives.
Dichloroethane (DCE) has been identified as the optimal solvent for this transformation, and the reaction proceeds most efficiently at 80 °C. The use of 2 equivalents of molecular iodine was found to be crucial for achieving high yields. Alternative catalysts and reaction conditions have been explored, but they have generally resulted in lower yields or the formation of side products.
| Entry | Solvent | Temperature (°C) | Iodine (equiv.) | Yield (%) |
|---|---|---|---|---|
| 1 | DCE | 80 | 2.0 | 92 |
| 2 | Toluene | 110 | 2.0 | 75 |
| 3 | CH3CN | 80 | 2.0 | 60 |
| 4 | DCE | rt | 2.0 | No reaction |
| 5 | DCE | 80 | 1.0 | 55 |
Multi-step Organic Synthesis Strategies
In addition to intramolecular cyclization, multi-step synthetic strategies have been developed to access 2-methylsulfanyl-chromen-4-one derivatives. These approaches often provide greater flexibility in introducing substituents at various positions of the chromen-4-one core.
A notable multi-step strategy involves the use of enaminone intermediates. A regioselective method for the synthesis of 3-(methylthio)-4H-chromen-4-one derivatives has been developed through a domino reaction of o-hydroxyphenyl-functionalized enaminones and methylsulfinyl derivatives. This reaction, mediated by propylphosphonic anhydride (B1165640) (T3P®), proceeds via a domino chromone (B188151) ring construction and C(sp²)–H bond sulfenylation under transition-metal-free conditions.
This approach allows for the introduction of the methylthio group at the 3-position of the chromen-4-one ring, offering a complementary strategy to the previously described methods that typically yield 2-substituted derivatives. The reaction demonstrates good functional group tolerance and provides the desired products in good yields.
| Entry | Substituent on Enaminone | Product | Yield (%) |
|---|---|---|---|
| 1 | H | 3-(Methylthio)-4H-chromen-4-one | 85 |
| 2 | 4-Me | 6-Methyl-3-(methylthio)-4H-chromen-4-one | 82 |
| 3 | 4-Cl | 6-Chloro-3-(methylthio)-4H-chromen-4-one | 78 |
| 4 | 5-Me | 7-Methyl-3-(methylthio)-4H-chromen-4-one | 80 |
Condensation and Ring Closure Reactions
The synthesis of the 3-Methyl-2-methylsulfanyl-chromen-4-one scaffold fundamentally relies on condensation and subsequent intramolecular ring closure reactions, which are cornerstone strategies for constructing the chromone core. A plausible and common approach involves the reaction of a suitably substituted o-hydroxyacetophenone with a reagent that can provide the C-2 and C-3 atoms of the pyranone ring.
Specifically, the synthesis could be initiated from 2-hydroxyacetophenone. A key step would be the introduction of a thioether group. One potential pathway involves the condensation of an appropriate β-keto ester with an S-alkylisothiourea, followed by acid-mediated cyclization and aromatization. This method has been successfully used for the one-pot synthesis of 4-pyrimidone-2-thioethers, demonstrating the utility of S-alkylisothiourea as a building block. nih.gov In this sequence, the condensation first yields an intermediate which then cyclizes. nih.gov Subsequent dehydration and aromatization under acidic conditions lead to the final heterocyclic system. nih.gov
Another related strategy involves the condensation of 2-((alkylthio)(aryl)methylene)malononitrile with 1,2-aminothiol, which proceeds through a thiol-vinyl sulfide (B99878) exchange followed by cyclization. scispace.comnih.gov While applied to a different system, this highlights the reactivity of vinyl sulfide moieties in cyclization reactions. scispace.comnih.gov The construction of the this compound likely follows a modified Baker-Venkataraman or related synthesis, where the key precursors are designed to incorporate the methyl group at the eventual C-3 position and the methylsulfanyl group at the C-2 position prior to the final ring closure.
Recent Advances and Novel Synthetic Approaches to 4H-Chromen-4-ones
The synthesis of 4H-chromen-4-ones, the parent structure of the target compound, has been the subject of continuous innovation to improve efficiency, yield, and substrate scope. Traditional methods often require harsh conditions, but recent advances have provided milder and more versatile alternatives.
One notable novel approach is the use of an intramolecular Wittig reaction. This method involves the reaction of silyl (B83357) esters of O-acyl(aroyl)salicylic acids with (trimethylsilyl)methylenetriphenylphosphorane. This generates acylphosphorane intermediates that undergo intramolecular cyclization onto the ester carbonyl, affording the 4H-chromen-4-one scaffold in good to excellent yields. This one-pot cyclization is significant as it provides an efficient route to these biologically important compounds.
Another advanced strategy involves the palladium-catalyzed intramolecular acylation of alkenyl bromides and aldehydes. This protocol has been applied to synthesize a variety of diversely functionalized flavonoids in moderate to good yields. Furthermore, a transition metal-free protocol using tert-butyl hydroperoxide (TBHP) and a catalytic amount of tetrabutylammonium (B224687) iodide (TBAI) has been developed for the synthesis of 4H-chromen-4-ones from chroman-4-ones via an oxidative C-C bond formation.
Derivatization and Functionalization Reactions
Halogenation at C-3 Position and Other Substitutions
Direct halogenation at the C-3 position of this compound is not feasible as this position is already substituted with a methyl group. However, the 3-methyl group itself is susceptible to free-radical halogenation, analogous to benzylic halogenation, due to the stability of the resulting radical intermediate. This reaction would typically be carried out using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under UV irradiation or with a radical initiator. This would yield a 3-(halomethyl)-2-methylsulfanyl-chromen-4-one, a versatile intermediate for further nucleophilic substitutions.
While direct halogenation of the chromone C-3 position is not possible here, regioselective halogenation of the coumarin (B35378) (2H-chromen-2-one) scaffold has been achieved using N-halosuccinimide activated by a copper halide. thieme.de This method provides a platform for halogenating less electron-rich heteroarenes and could potentially be adapted for halogenation of the aromatic ring of the target chromen-4-one. thieme.de The selectivity of halogenation reactions is highly dependent on the reagent and conditions; for instance, free-radical bromination is known to be significantly more selective for weaker C-H bonds compared to chlorination. masterorganicchemistry.com
Introduction of Heteroatomic Moieties
The introduction of additional heteroatoms can significantly modify the properties of the chromen-4-one scaffold. For this compound, the existing methylsulfanyl group provides a direct handle for introducing more heteroatoms, specifically oxygen. The sulfur atom in the methylsulfanyl group can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone derivatives.
Oxidation to Sulfoxide: Treatment with mild oxidizing agents, such as sodium periodate (B1199274) (NaIO₄) or a controlled amount of hydrogen peroxide (H₂O₂), would convert the methylsulfanyl group into a methylsulfinyl group.
Oxidation to Sulfone: Using stronger oxidizing agents, like excess hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), would result in the formation of the 3-Methyl-2-methylsulfonyl-chromen-4-one.
These oxidized derivatives are valuable in their own right and also serve as activated precursors for nucleophilic substitution reactions, as the methylsulfinyl and methylsulfonyl groups are excellent leaving groups. The presence of heteroatoms and their bonding arrangements are critical in defining the reactivity of organic molecules by creating reactive centers. taylorandfrancis.com
Hybridization with Other Scaffolds (e.g., Furan-2(3H)-ones, Thiazoles, Oxadiazoles)
Creating hybrid molecules by combining the chromen-4-one scaffold with other heterocyclic rings is a prominent strategy in medicinal chemistry to develop compounds with enhanced or novel biological activities.
Furan-2(3H)-ones: Hybrid structures based on furan-2(3H)-ones and chromen-4(4H)-ones have been synthesized under the conditions of the Knoevenagel condensation. This typically involves the reaction of 4-oxo-4H-chromene-3-carbaldehyde with a 5-arylfuran-2(3H)-one in refluxing glacial acetic acid. The resulting products are (E)-3-((2-oxo-5-arylfuran-3(2H)-ylidene)methyl)-4H-chromen-4-ones.
Thiazoles: Thiazole-containing hybrids can be synthesized through various routes. For example, a series of (2-alkylthiothiazolin-5-yl)methyl dodecanoates was synthesized via a tandem radical reaction involving a 5-exo-trig radical cyclization as the key step. researchgate.net This demonstrates a method to construct the thiazoline (B8809763) ring, which can be linked to a chromone core.
Oxadiazoles: Chromen-4-one substituted oxadiazole analogs have been synthesized and evaluated for biological activities. mdpi.comnih.gov A common synthetic route involves preparing a chromone-containing carboxylic acid, converting it to a hydrazide, and then cyclizing the hydrazide with a suitable reagent like carbon disulfide or an aromatic acid to form the 1,3,4-oxadiazole (B1194373) ring. researchgate.net Another approach involves the CDI-mediated cyclocondensation of 4-oxochromane-2-carboxylic acids with amidoximes to furnish 2-(1,2,4-oxadiazol-5-yl)-2,3-dihydro-4H-chromen-4-ones. univ.kiev.ua
Table 1: Examples of Hybridization Reactions with Chromen-4-ones
| Target Hybrid Scaffold | Reactants | Key Reaction Type |
|---|---|---|
| Furan-2(3H)-one | 4-oxo-4H-chromene-3-carbaldehyde, 5-arylfuran-2(3H)-one | Knoevenagel Condensation |
| Oxadiazole | Chromone-based acid hydrazide, Carbon Disulfide/Aromatic Acid | Cyclization |
| Oxadiazole | 4-oxochromane-2-carboxylic acid, Amidoxime | CDI-mediated Cyclocondensation univ.kiev.ua |
Nucleophilic Substitution and Desulfuration Reactions
The 2-methylsulfanyl group on the chromen-4-one ring is a key functional handle that can participate in nucleophilic substitution and desulfuration reactions. The C-2 position of the chromone ring is electrophilic, and the methylsulfanyl group can act as a leaving group, particularly after activation.
Nucleophilic Substitution: The direct displacement of the methylsulfanyl group can be challenging. However, its conversion to a better leaving group, such as a methylsulfinyl or methylsulfonyl group (as described in 2.2.2), greatly facilitates nucleophilic aromatic substitution (SₙAr). A wide range of nucleophiles, including amines, alkoxides, and thiolates, can then displace the activated group to yield diverse 2-substituted-3-methyl-chromen-4-ones. The nucleophilic substitution of a methylsulfanyl group in 2-(methylthio)-1H-imidazol-5(4H)-ones with secondary amines serves as a precedent for this type of transformation in other heterocyclic systems. researchgate.net
Desulfuration Reactions: Desulfurization offers a pathway to replace the C-S bond with a C-H or C-C bond, or to facilitate a substitution reaction. A recently developed method describes the desulfurization of thiols for nucleophilic substitution promoted by a Ph₃P/ICH₂CH₂I system. cas.cn This process can accommodate a wide range of nucleophiles, including free amines, carboxylates, and phenolates, and proceeds rapidly under mild conditions. cas.cn Applying such a protocol to this compound could potentially enable the direct substitution of the methylsulfanyl group with various nucleophiles without prior oxidation. cas.cn
Biological Activities and Molecular Mechanisms
Enzyme Inhibition Studies
Comprehensive searches of scientific literature were conducted to ascertain the inhibitory profile of 3-Methyl-2-methylsulfanyl-chromen-4-one against a specified panel of enzymes. The findings of this research are outlined in the subsections below.
No specific studies detailing the inhibitory or deacetylation modulation effects of this compound on Sirtuin 2 (SIRT2) were identified in the available literature. While research exists on various other heterocyclic compounds as SIRT2 inhibitors, data directly pertaining to the subject compound is not available.
There is no available research data concerning the inhibitory activity of this compound against the enzyme beta-glucuronidase.
Investigations into the scientific literature did not yield any studies that specifically evaluated this compound as an inhibitor of Cyclooxygenase-1 (COX-1) or Cyclooxygenase-2 (COX-2). Although the broader class of chromen-4-one derivatives has been explored for COX inhibition, specific data for the 3-methyl-2-methylsulfanyl substituted variant is absent.
Specific research on the inhibitory effect of this compound on NADH:Ubiquinone Oxidoreductase (Complex I) has not been reported in the reviewed scientific literature.
There are no published studies that report on the steroid sulfatase inhibitory activity of this compound.
The inhibitory potential of this compound against N-Myristoyltransferase (NMT) has not been documented in the available scientific research.
Receptor Modulation and Ligand Efficacy Profiling
G Protein-Coupled Receptor (GPCR) Interactions (e.g., GPR55)
There is no specific information in the available scientific literature detailing the interaction of this compound with G Protein-Coupled Receptors (GPCRs), including the orphan receptor GPR55. While some cannabinoid ligands and other structurally diverse molecules have been identified as modulators of GPR55, the activity of this specific chromone (B188151) derivative has not been reported. nih.govnih.govResearch into novel GPR55 ligands has explored various chemical scaffolds, but the this compound structure has not been highlighted in this context. mdpi.com
Agonist and Antagonist Activities
In the absence of data on receptor interactions, there is no reported evidence to classify this compound as an agonist or antagonist at GPR55 or any other receptor. Characterizing a compound's efficacy profile as an agonist (a substance that initiates a physiological response when combined with a receptor) or an antagonist (a substance that interferes with or inhibits the physiological action of another) requires specific pharmacological assays, which have not been published for this compound.
Antimicrobial Spectrum and Mechanism of Action
While many chromone derivatives have been investigated for their antimicrobial properties, specific data for this compound is lacking. The following sections reflect the general findings for the broader class of chromone-related compounds.
Antibacterial Activity Against Bacterial Strains
No studies were found that specifically evaluated the antibacterial activity of this compound against any bacterial strains. Research on other classes of compounds, such as quinazolinone derivatives that share a methylsulfanyl group, has shown activity against bacteria like Staphylococcus aureus, Bacillus species, and Escherichia coli, but these findings cannot be extrapolated to the chromone due to significant structural differences. magnascientiapub.comSimilarly, various other chromene and quinolinium derivatives have demonstrated antibacterial effects, but this does not provide specific information on this compound. nih.govresearchgate.net
Antifungal Activity Against Fungal Pathogens
There is no specific data on the antifungal activity of this compound. The broader family of chromenol derivatives has been a subject of interest in the development of new antifungal agents, with some compounds showing activity against various fungal pathogens. nih.govHowever, the specific contribution of the 3-methyl and 2-methylsulfanyl substitutions to antifungal efficacy has not been documented for this particular chromone.
Antimycobacterial and Antiviral Potential
Based on the comprehensive search conducted, there is currently insufficient specific scientific data available in the public domain to generate a detailed article on the biological activities of the chemical compound “this compound” that would meet the stringent requirements of the requested outline.
The search results did not yield specific studies on the antioxidant, cytotoxic, apoptotic, acaricidal, or anti-inflammatory properties of this exact molecule. While research exists for structurally related compounds such as other chromen-4-one derivatives, coumarins, and various organosulfur compounds, the user's instructions strictly forbid the inclusion of information not directly pertaining to "this compound."
To ensure scientific accuracy and strict adherence to the provided constraints, an article cannot be generated without specific research findings on the target compound. Therefore, the requested content on its biological activities and molecular mechanisms as outlined cannot be provided at this time.
Based on the comprehensive search conducted, there is no publicly available scientific literature containing the specific computational and theoretical chemistry data required to construct the article on “this compound” as per the provided outline.
The search for molecular docking studies, Density Functional Theory (DFT) calculations, frontier molecular orbital analysis, and vibrational spectroscopy analysis for this particular compound did not yield any relevant research findings. The information necessary to detail the prediction of binding affinities, elucidation of active site interactions with proteins like COX-2 and Beta-Glucuronidase, electronic structure, or vibrational properties for "this compound" is not present in the indexed scientific literature.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the strict and detailed outline provided.
Computational and Theoretical Chemistry
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgjocpr.comfiveable.me The fundamental principle of QSAR is that the variations in the biological activity of different molecules are dependent on the differences in their structural and physicochemical properties. fiveable.me For chromen-4-one derivatives, including structures analogous to 3-Methyl-2-methylsulfanyl-chromen-4-one, QSAR studies are instrumental in predicting the biological activities of novel compounds and in guiding the synthesis of more potent analogues. nih.govnih.gov
The process of developing a QSAR model involves several key steps. Initially, a dataset of compounds with known biological activities is compiled. nih.gov Subsequently, a variety of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Common descriptors include molecular weight, logP (a measure of lipophilicity), molar refractivity, and various topological and quantum chemical parameters. jocpr.comnih.gov
Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to develop a mathematical equation that relates the molecular descriptors (independent variables) to the biological activity (dependent variable). fiveable.menih.gov The predictive power and robustness of the resulting QSAR model are evaluated through rigorous internal and external validation techniques. wikipedia.org
In studies of related heterocyclic compounds like thiazolidin-4-one derivatives, descriptors such as MLFER_S (a measure of solute-hydrogen bond acidity), GATSe2 (Geary autocorrelation of lag 2, weighted by atomic Sanderson electronegativities), and EstateVSA 6 (a descriptor related to the van der Waals surface area) have been shown to positively correlate with antitubercular activity. nih.gov This suggests that higher polarizability, electronegativity, and specific surface area contributions can enhance biological activity. nih.gov Conversely, a descriptor like SpMAD_Dzs (a 2D-autocorrelation descriptor) has shown a negative correlation. nih.gov
The following table illustrates the types of molecular descriptors that are typically employed in QSAR studies of heterocyclic compounds and their general correlation with biological activity.
| Descriptor Type | Specific Descriptor Example | Typical Correlation with Activity | Rationale for Influence on Activity |
| Electronic | GATSe2 (Sanderson Electronegativity-based) | Positive | Influences the ability of the molecule to participate in electrostatic interactions with the biological target. |
| Steric/Topological | Shal (a topological descriptor) | Positive | Relates to the size and shape of the molecule, which is crucial for fitting into the active site of a receptor or enzyme. |
| Lipophilicity | MLFER_S (Solute-Hydrogen Bond Acidity) | Positive | Affects the compound's ability to cross cell membranes and interact with hydrophobic pockets in the target protein. |
| Surface Area | EstateVSA 6 (van der Waals Surface Area-related) | Positive | A larger relevant surface area can lead to more extensive interactions with the biological target. |
| 2D Autocorrelation | SpMAD_Dzs | Negative | May indicate structural features that are detrimental to the specific biological activity being modeled. |
This table is illustrative and based on findings from QSAR studies on related heterocyclic compounds. nih.gov
Advanced Computational Methods for Mechanistic Insights
Beyond QSAR, advanced computational methods such as molecular docking and Density Functional Theory (DFT) provide deeper insights into the mechanisms of action of chromen-4-one derivatives at the molecular level.
Molecular Docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, molecular docking is frequently used to predict the binding mode of a small molecule ligand, such as this compound, within the active site of a target protein. researchgate.netnih.gov Successful docking can elucidate the key intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are responsible for the ligand's binding affinity and biological activity. nih.gov For instance, docking studies on various chromone (B188151) derivatives have identified crucial hydrogen bonding and hydrophobic interactions within the active pockets of enzymes like CDK4, which are consistent with experimental cytotoxic activities. nih.gov The binding affinity, often expressed as a docking score or binding energy, provides a qualitative measure of the ligand's potency. researchgate.net
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. d-nb.infobohrium.com DFT calculations are employed to determine various molecular properties, such as optimized molecular geometry, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. d-nb.infodntb.gov.uaresearchgate.net The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. d-nb.inforesearchgate.net A smaller energy gap generally implies higher reactivity. d-nb.inforesearchgate.net DFT studies on chromone derivatives have been used to calculate properties like the molecular electrostatic potential, which helps in identifying the electrophilic and nucleophilic sites and understanding intermolecular interactions. d-nb.infodntb.gov.uaresearchgate.net
The table below presents hypothetical, yet representative, data that would be generated from molecular docking and DFT studies for a series of chromen-4-one derivatives, illustrating how these methods can be used to compare and rationalize the activities of different compounds.
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | HOMO-LUMO Gap (eV) | Predicted Activity |
| Derivative A | -8.5 | TYR 150, LEU 83, VAL 64 | 4.5 | High |
| Derivative B | -7.2 | LEU 83, VAL 64 | 5.1 | Moderate |
| Derivative C | -9.1 | TYR 150, LEU 83, ASP 145 | 4.2 | Very High |
| Derivative D | -6.5 | VAL 64 | 5.5 | Low |
This table is for illustrative purposes. The specific values and interacting residues would be dependent on the specific target protein and the exact structures of the chromen-4-one derivatives being studied.
These computational approaches, QSAR, molecular docking, and DFT, are powerful tools in modern medicinal chemistry. They not only help in understanding the structure-activity relationships of compounds like this compound but also play a crucial role in the rational design and optimization of new therapeutic agents. jocpr.com
Medicinal Chemistry Applications and Future Research Directions
Design and Development of Novel Therapeutic Agents
The chromen-4-one scaffold is a key building block in the synthesis of new therapeutic compounds. nih.govresearchgate.net Its derivatives have been developed as potential treatments for a variety of diseases. For instance, different chromen-4-one analogs have been synthesized and investigated for their anticancer, antituberculosis, and anti-inflammatory properties. nih.govontosight.ainih.govbioworld.com
The design of these agents often involves a "scaffold hopping" strategy, where the chromen-4-one core is used to replace other heterocyclic systems to create novel inhibitors with improved potency and selectivity. nih.gov The synthesis processes are continually being refined, with methods like microwave irradiation and the use of varied catalysts allowing for the efficient production of a diverse library of derivatives. acs.orgacs.org This synthetic versatility is crucial for creating new molecules based on the 3-Methyl-2-methylsulfanyl-chromen-4-one structure for future pharmacological evaluation.
Application as Chemical Probes for Biological Research
Chemical probes are essential tools for understanding complex biological processes. While specific research on this compound as a chemical probe is not yet available, the broader class of chromen-4-one derivatives holds promise in this area. These compounds can be modified to serve as molecular probes to investigate the function and behavior of specific biological targets.
For a compound to be an effective chemical probe, it must demonstrate high potency and selectivity for its target. Research has shown that chromen-4-one derivatives can be optimized to achieve these characteristics, making them suitable candidates for probe development. nih.gov For example, a potent and selective chromen-4-one based inhibitor could be functionalized with a reporter tag, such as a fluorescent group or a biotin (B1667282) molecule, to enable visualization and tracking of its target protein within cells.
Strategies for Enhancing Potency and Selectivity
A central focus of medicinal chemistry is the optimization of lead compounds to improve their effectiveness and reduce off-target effects. For chromen-4-one derivatives, this is achieved through detailed structure-activity relationship (SAR) studies, which analyze how chemical modifications to the scaffold affect its biological activity. nih.govnih.gov
Key strategies for enhancing the potency and selectivity of chromen-4-one derivatives include:
Substitution Pattern: The type, number, and position of substituents on the chromen-4-one core are critical in defining the compound's pharmacological profile. researchgate.net
Modifications at Specific Positions: Studies have shown that substituents at the 2-, 3-, 5-, 6-, and 8-positions can significantly influence activity. For example, in one study, larger, electron-withdrawing groups at the 6- and 8-positions of the chroman-4-one scaffold were found to be favorable for SIRT2 inhibition. acs.org In another, the presence of a 4-bromobenzyloxy group at position 5 was important for inhibiting the ABCG2 protein. nih.gov
Core Structure Integrity: The core structure itself is vital. For instance, the carbonyl (keto) group at the 4-position is often essential for activity, as its replacement can lead to a significant loss of potency. acs.orgacs.org
These findings suggest that modifications to the methyl and methylsulfanyl groups of this compound, or additions to its benzene (B151609) ring, could be strategic avenues for optimizing its potential therapeutic effects.
| Position of Substitution | Effect on Activity/Selectivity | Example Target | Reference |
|---|---|---|---|
| Position 2 | An alkyl chain with three to five carbons was found to be crucial for high potency. Bulky groups, like a phenyl group, diminished the inhibitory effect. | SIRT2 | acs.org |
| Position 4 | Replacement of the carbonyl (keto) group with a thio function resulted in a significant loss of activity, indicating its importance for receptor binding. | GPR55 | acs.org |
| Position 5 | A 4-bromobenzyloxy substituent was found to be important for the inhibition of efflux and ATPase activity. | ABCG2 | nih.gov |
| Position 6 | Substitution with halogen atoms (fluorine, chlorine) had minimal effect on the pharmacological behavior in some cases, while larger, electron-withdrawing groups were favorable in others. | GPR55, SIRT2 | acs.orgacs.org |
| Position 7 | A methoxy (B1213986) group at this position greatly impacted the anti-inflammatory activity in a study on superoxide (B77818) anion generation. | Neutrophil Superoxide Anion Generation | nih.gov |
| Position 8 | Larger, electron-withdrawing groups were found to be favorable for potency. | SIRT2 | acs.org |
Exploration of New Pharmacological Targets
The chromen-4-one scaffold has been shown to interact with a diverse range of pharmacological targets, highlighting its versatility. ontosight.ai This broad activity profile opens up numerous avenues for investigating the therapeutic potential of this compound.
| Pharmacological Target | Therapeutic Area | Reference |
|---|---|---|
| Telomerase | Cancer | nih.gov |
| Protein Kinases (e.g., PI3K) | Cancer | nih.gov |
| G Protein-Coupled Receptor 55 (GPR55) | Inflammation, Neuropathic Pain, Cancer | acs.orgresearchgate.net |
| Sirtuin 2 (SIRT2) | Neurodegenerative Disorders | acs.org |
| Breast Cancer Resistance Protein (ABCG2) | Cancer (Drug Resistance) | nih.gov |
| Bromodomain-containing protein 4 (BRD4) | Inflammation | nih.gov |
| β-Glucuronidase | General Drug Metabolism | nih.gov |
| Pteridine Reductase 1 (PTR1) | Parasitic Infections | nih.gov |
Potential for Combination Therapies
While direct studies on combination therapies involving this compound are not yet published, the concept is a logical extension of its potential applications, particularly in cancer treatment. Modern oncology frequently employs multi-drug regimens to target different pathways simultaneously, enhancing efficacy and overcoming drug resistance.
For example, a derivative of this compound that inhibits a specific cancer-related target, such as telomerase or a protein kinase, could be paired with conventional chemotherapy or other targeted agents. nih.gov By inhibiting a pathway that contributes to tumor survival or proliferation, the chromen-4-one derivative could sensitize cancer cells to the effects of another drug, leading to a synergistic therapeutic effect. This remains a promising area for future preclinical and clinical investigation.
Emerging Trends in Chromen-4-one Research
Research on chromen-4-one derivatives is continuously evolving, driven by advances in synthetic chemistry and a deeper understanding of molecular biology. ipb.ptresearchgate.net One emerging trend is the use of novel synthetic methodologies, such as visible-light-promoted reactions and multicomponent reactions, to create complex and diverse molecular libraries more efficiently. mdpi.comresearchgate.net
Another significant trend is the exploration of new and unusual molecular scaffolds to address challenges in drug development, such as the need for improved specificity and novel intellectual property. rsc.org The chromen-4-one framework, as a privileged scaffold, is well-positioned within this trend. acs.org Future research will likely focus on developing highly selective inhibitors for specific biological targets, exploring their use as chemical probes, and applying computational modeling to better predict their interactions and guide the design of next-generation therapeutic agents. ontosight.ai
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Methyl-2-methylsulfanyl-chromen-4-one, and how can reaction yields be optimized?
- Methodological Answer : The compound is synthesized via [5 + 1] heteroannulation, where 2,3-allenoic acids react with benzynes to form the chromone backbone. Subsequent nucleophilic substitution with methylthio groups is achieved using sodium methanethiolate under controlled pH (6–7) and reflux conditions in ethanol. Yield optimization involves catalyst screening (e.g., K₂CO₃ for deprotonation) and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How is the purity of this compound characterized in academic settings?
- Methodological Answer : Purity is assessed using HPLC (C18 column, methanol/water mobile phase) and ¹H/¹³C NMR (DMSO-d₆ solvent, δ 2.45 ppm for methylthio protons). Crystallographic validation via single-crystal X-ray diffraction (SHELXTL software) confirms structural integrity, with R-factors < 0.05 indicating high precision .
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
- Methodological Answer : Key techniques include:
- FT-IR : Peaks at 1680–1700 cm⁻¹ (C=O stretch) and 2550 cm⁻¹ (S–CH₃ stretch).
- Mass Spectrometry : ESI-MS in positive mode to detect [M+H]⁺ ions (e.g., m/z 236.2).
- X-ray Crystallography : Monoclinic crystal system (space group P2₁/c) with unit-cell parameters (a = 22.370 Å, b = 6.883 Å) .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disordered atoms) in this compound be resolved?
- Methodological Answer : Disordered atoms are refined using SHELXL’s PART instruction with isotropic displacement parameters. Twinning detection (via PLATON’s TWINABS) and high-resolution data (θ > 25°) improve model accuracy. For severe cases, synchrotron radiation (λ = 0.7 Å) enhances data completeness .
Q. What strategies are employed to analyze reaction mechanisms involving nucleophilic substitution at the 2-methylsulfanyl position?
- Methodological Answer : Kinetic studies (e.g., pseudo-first-order conditions) and isotopic labeling (³⁵S in CH₃S−) track substitution pathways. DFT calculations (B3LYP/6-31G*) model transition states, while LC-MS monitors intermediates like thiomethyl radicals .
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The methylthio group’s electron-withdrawing nature activates the C2 position for Suzuki-Miyaura coupling. Steric hindrance is mitigated using bulky ligands (e.g., SPhos) and polar aprotic solvents (DMF). Reaction progress is tracked via TLC (Rf = 0.3 in 3:7 EtOAc/hexane) .
Q. What experimental designs are critical for studying the compound’s potential biological activity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
